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Introduction

Serine acetyltransferase (SAT), also known as CysE, is a critical enzyme in the de novo

cysteine biosynthesis pathway in bacteria, plants, and some protozoa.[1][2][3][4] It catalyzes

the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to L-serine, forming O-

acetyl-L-serine (OAS) and coenzyme A (CoA-SH).[3][4] This pathway is absent in mammals,

making SAT an attractive target for the development of novel antimicrobial agents. High-

throughput screening (HTS) of large compound libraries is a key strategy for identifying novel

SAT inhibitors. These application notes describe robust and scalable assays for measuring SAT

activity in a high-throughput format.

Principle of the Assay
The enzymatic activity of serine acetyltransferase can be monitored by detecting the production

of one of its products, Coenzyme A (CoA-SH). Two primary methods are well-suited for high-

throughput screening: a colorimetric assay using Ellman's reagent (DTNB) and a more

sensitive fluorescence-based assay.

Colorimetric Assay: This method relies on the reaction of the free thiol group of the released

CoA-SH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction

produces 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified by

measuring the absorbance at 412 nm.[4][5] The rate of TNB formation is directly proportional

to the SAT activity.
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Fluorescence-Based Assay: For higher sensitivity and lower interference from colored

compounds, a fluorescence-based assay can be employed. This assay utilizes a thiol-

reactive fluorescent probe, such as ThioGlo4, which is essentially non-fluorescent until it

reacts with the free thiol of CoA-SH to form a highly fluorescent adduct.[6][7] The increase in

fluorescence intensity is directly proportional to the rate of the SAT-catalyzed reaction.

Cysteine Biosynthesis Pathway
Serine acetyltransferase catalyzes the first committed step in the two-step pathway for L-

cysteine biosynthesis. The product of the SAT reaction, O-acetyl-L-serine, is subsequently

converted to L-cysteine by the enzyme O-acetylserine sulfhydrylase (OASS), which is also

known as cysteine synthase.[3][8] L-cysteine then acts as a feedback inhibitor of SAT,

regulating its own synthesis.[1][2][9]
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Caption: Cysteine biosynthesis pathway highlighting the role of SAT.

Data Presentation
The following tables provide representative data for the kinetic parameters of serine

acetyltransferase from Mycobacterium tuberculosis and a sample data layout for a high-
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throughput screening experiment.

Table 1: Kinetic Parameters of M. tuberculosis Serine Acetyltransferase[4]

Substrate
Michaelis Constant (Kм)
(mM)

Maximum Velocity (Vmax)
(mM/min)

Acetyl-CoA 0.0513 ± 0.0050 0.0073 ± 0.0005

L-Serine 0.0264 ± 0.0006 0.0073 ± 0.0005

Table 2: Sample Data from a 384-Well Plate HTS Assay

Well Compound ID
Absorbance at
412 nm
(Colorimetric)

Fluorescence
Intensity (RFU)

% Inhibition

A1 Negative Control 0.850 9800 0

A2 Negative Control 0.845 9750 0.6

B1
Positive Control

(L-Cysteine)
0.120 1500 85.9

B2
Positive Control

(L-Cysteine)
0.125 1550 85.3

C1
Test Compound

1
0.830 9600 2.4

C2
Test Compound

2
0.450 5200 47.1

D1
Test Compound

3
0.150 1800 82.4

D2
Test Compound

4
0.860 9900 -1.2

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23483228/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: High-Throughput Colorimetric Assay for SAT
Activity
This protocol is adapted for a 384-well plate format and is suitable for screening large

compound libraries.

Materials and Reagents:

Purified recombinant serine acetyltransferase (SAT)

L-Serine stock solution (100 mM in assay buffer)

Acetyl-CoA stock solution (10 mM in assay buffer)

Ellman's Reagent (DTNB) stock solution (10 mM in assay buffer)

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl

Test compounds dissolved in DMSO

Positive control inhibitor (e.g., L-Cysteine, 100 mM stock)

384-well clear, flat-bottom microplates

Experimental Workflow:
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Colorimetric HTS Workflow
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Caption: Workflow for the colorimetric SAT activity assay.
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Procedure:

Prepare Reagent Mix: Prepare a master mix containing assay buffer, L-Serine, and DTNB.

Dispense Reagent Mix: Add 20 µL of the reagent mix to each well of a 384-well plate.

Add Compounds and Controls:

Add 0.5 µL of test compound solution to the appropriate wells.

Add 0.5 µL of DMSO to the negative control wells.

Add 0.5 µL of L-Cysteine solution to the positive control wells.

Add Enzyme: Add 10 µL of a solution containing SAT to all wells.

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for compound

binding to the enzyme.

Initiate Reaction: Add 10 µL of acetyl-CoA solution to all wells to start the reaction.

Incubation: Incubate the plate at 37°C for 30 minutes.

Measure Absorbance: Read the absorbance at 412 nm using a microplate reader.

Data Analysis: Calculate the percent inhibition for each test compound relative to the

controls.

Final Assay Concentrations:

L-Serine: 10 mM

Acetyl-CoA: 1 mM

DTNB: 0.5 mM

SAT: 50 nM (concentration may need to be optimized)

Test Compound: 10 µM
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DMSO: 1%

Protocol 2: High-Throughput Fluorescence-Based Assay
for SAT Activity
This protocol offers higher sensitivity and is less prone to interference from colored

compounds.

Materials and Reagents:

Purified recombinant serine acetyltransferase (SAT)

L-Serine stock solution (100 mM in assay buffer)

Acetyl-CoA stock solution (10 mM in assay buffer)

ThioGlo4 stock solution (1 mM in DMSO)

Assay Buffer: 25 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100

Test compounds dissolved in DMSO

Positive control inhibitor (e.g., L-Cysteine, 100 mM stock)

384-well black, flat-bottom microplates

Experimental Workflow:
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Fluorescence HTS Workflow
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Caption: Workflow for the fluorescence-based SAT activity assay.
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Procedure:

Prepare Reagent Mix: Prepare a master mix containing assay buffer, L-Serine, and

ThioGlo4.

Dispense Reagent Mix: Add 20 µL of the reagent mix to each well of a 384-well black plate.

Add Compounds and Controls:

Add 0.5 µL of test compound solution to the appropriate wells.

Add 0.5 µL of DMSO to the negative control wells.

Add 0.5 µL of L-Cysteine solution to the positive control wells.

Add Enzyme: Add 10 µL of a solution containing SAT to all wells.

Pre-incubation: Incubate the plate at room temperature for 10 minutes.

Initiate Reaction: Add 10 µL of acetyl-CoA solution to all wells.

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

Measure Fluorescence: Read the fluorescence intensity using a microplate reader with

excitation at ~380 nm and emission at ~500 nm.

Data Analysis: Calculate the percent inhibition for each test compound relative to the

controls.

Final Assay Concentrations:

L-Serine: 10 mM

Acetyl-CoA: 1 mM

ThioGlo4: 15 µM

SAT: 25 nM (concentration may need to be optimized for higher sensitivity)
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Test Compound: 10 µM

DMSO: 1%

Assay Validation and Quality Control
To ensure the reliability of the high-throughput screening data, it is essential to validate the

assay by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates a robust and

reliable assay suitable for HTS. The formula for the Z'-factor is:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

σp = standard deviation of the positive control

σn = standard deviation of the negative control

μp = mean of the positive control

μn = mean of the negative control

Regular monitoring of the Z'-factor throughout the screening campaign is crucial for maintaining

data quality.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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